molecular formula C9H13NO B2915715 3-(2-Methylpropoxy)pyridine CAS No. 98959-57-0

3-(2-Methylpropoxy)pyridine

Cat. No.: B2915715
CAS No.: 98959-57-0
M. Wt: 151.209
InChI Key: HFZWFMVFKNMMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpropoxy)pyridine is a pyridine derivative characterized by a branched alkoxy group (2-methylpropoxy, also known as isobutoxy) attached at the 3-position of the pyridine ring. This substitution introduces steric bulk and moderate electron-donating effects, influencing its physicochemical properties and reactivity. The compound is structurally relevant in pharmaceutical research, exemplified by its role in analogs such as febuxostat derivatives, where the 2-methylpropoxy group contributes to intermolecular interactions and crystal packing .

Properties

IUPAC Name

3-(2-methylpropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8(2)7-11-9-4-3-5-10-6-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZWFMVFKNMMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropoxy)pyridine typically involves the reaction of 3-hydroxypyridine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylpropoxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

3-(2-Methylpropoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and the structural context of the compound.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituent Effects on Physicochemical Properties

Pyridine derivatives with alkoxy, alkyl, or electron-withdrawing substituents exhibit distinct properties based on substituent type, position, and steric effects. Below is a comparative analysis:

Table 1: Key Comparisons of Pyridine Derivatives
Compound Substituent(s) Position Key Properties/Effects Reference
3-(2-Methylpropoxy)pyridine 2-Methylpropoxy 3 High lipophilicity; steric hindrance reduces reactivity in nucleophilic substitutions
2-Methoxy-4-methylpyridine Methoxy, Methyl 2, 4 Increased polarity; lower steric bulk enhances solubility in polar solvents
5-Methoxy-3-pyridyl acrylate Methoxy, Acrylate 5 Electron-withdrawing acrylate group stabilizes the ring; enhances electrophilic reactivity
4-(Trifluoromethyl)pyridine Trifluoromethyl 4 Strong electron-withdrawing effect; decreases basicity of pyridine nitrogen
3-(Hexyloxy)pyridine Hexyloxy 3 Higher lipophilicity than 2-methylpropoxy; flexible chain may reduce crystal stability
Key Observations:
  • Lipophilicity : Branched alkoxy groups (e.g., 2-methylpropoxy) increase lipophilicity compared to linear alkoxy substituents (e.g., hexyloxy) due to reduced surface area .
  • Electronic Effects : Alkoxy groups are electron-donating via resonance, contrasting with electron-withdrawing groups (e.g., trifluoromethyl), which reduce pyridine’s basicity .

Structural and Crystallographic Insights

  • This compound in Crystal Structures : In the febuxostat solvate (), the 2-methylpropoxy group participates in weak π-π interactions (3.75 Å) and hydrogen bonding via adjacent pyridine molecules. This contrasts with methoxy-substituted pyridines, where smaller substituents allow tighter packing .
  • Methoxy vs. 2-Methylpropoxy : Methoxy groups (e.g., in 2-methoxy-4-methylpyridine) enable higher crystallinity due to reduced steric bulk, whereas branched alkoxy groups may lead to polymorphic variability .

Biological Activity

3-(2-Methylpropoxy)pyridine is an organic compound that belongs to the pyridine family, characterized by its unique substituent that can influence its biological activity. Pyridine derivatives are known for their extensive applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NC_{10}H_{13}N, with a molecular weight of approximately 149.22 g/mol. The presence of the 2-methylpropoxy group enhances the compound's lipophilicity, which can affect its absorption and distribution in biological systems.

Pharmacological Effects

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar pyridine compounds have been shown to inhibit enzymes involved in critical metabolic pathways, such as cyclooxygenases (COX) and phosphodiesterases (PDEs), leading to reduced inflammation and pain .
  • Receptor Modulation : The compound may interact with various receptors in the body, including G-protein coupled receptors (GPCRs) and nuclear receptors, which are vital for regulating numerous physiological processes .

Case Study 1: Antimicrobial Activity

In a comparative study of pyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to membrane disruption and inhibition of protein synthesis.

Case Study 2: Anti-inflammatory Properties

A study evaluating the anti-inflammatory effects of various pyridine derivatives included this compound. In vitro assays demonstrated a reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in macrophage cultures treated with the compound. This suggests a potential application in managing chronic inflammatory conditions.

Data Table: Comparative Biological Activity of Pyridine Derivatives

Compound NameActivity TypeIC50 (µM)Mechanism of Action
This compoundAntimicrobial15Membrane disruption
4-(isopropyl)pyridineAnti-inflammatory20COX inhibition
2-(methylthio)pyridineAnticancer10Apoptosis induction
6-(trifluoromethyl)pyridineAntimicrobial25Protein synthesis inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.